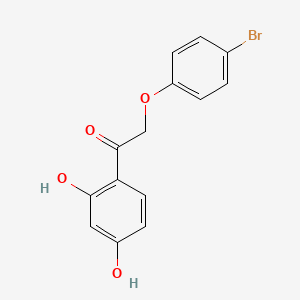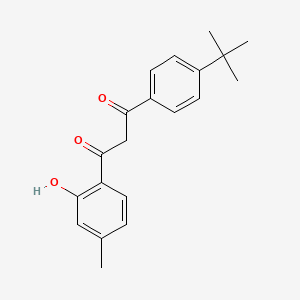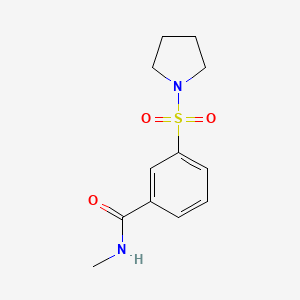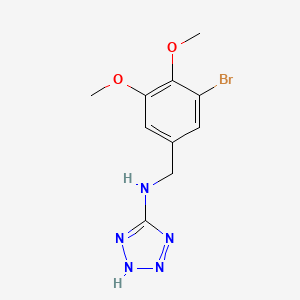![molecular formula C15H12FNO3 B5829927 2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5829927.png)
2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid, commonly known as flufenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research. It was first synthesized in the 1960s and has since been studied for its various pharmacological properties.
作用機序
Flufenamic acid exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, flufenamic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Flufenamic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). Flufenamic acid has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of flufenamic acid is its wide range of pharmacological effects, which make it a useful tool for studying various biological processes. It has been used in a variety of in vitro and in vivo experiments to study inflammation, pain, fever, cancer, and neurodegenerative diseases. However, one of the limitations of flufenamic acid is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of flufenamic acid. One area of research is the development of more selective COX inhibitors that can target specific isoforms of the enzyme without affecting other biological processes. Another area of research is the development of new cancer therapies that target the molecular pathways affected by flufenamic acid. Additionally, flufenamic acid has shown promise as a potential treatment for neurodegenerative diseases, and further research is needed to explore its neuroprotective effects.
合成法
Flufenamic acid can be synthesized through a multi-step process starting from 3-methylbenzoic acid and 3-fluoroaniline. The first step involves the formation of an amide bond between the two compounds, followed by the introduction of a carboxylic acid group through a Friedel-Crafts acylation reaction. The final step involves the conversion of the carboxylic acid group to a carboxylate salt using a base such as sodium hydroxide.
科学的研究の応用
Flufenamic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Flufenamic acid has also been studied for its potential use in treating various types of cancer, including breast cancer, prostate cancer, and leukemia.
特性
IUPAC Name |
2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-9-4-2-7-12(15(19)20)13(9)17-14(18)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLAUWURCAHOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5829848.png)
![2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5829851.png)
![3-(4-chlorophenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5829852.png)

![isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5829871.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5829888.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5829890.png)


![2-methyl-8-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5829920.png)

![N-allyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829942.png)
